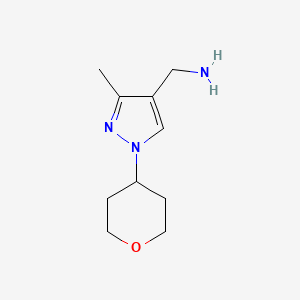
(3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine is a synthetic organic compound It features a pyrazole ring substituted with a tetrahydropyran group and a methyl group, along with a methanamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine typically involves multi-step organic reactions One possible route could start with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone The tetrahydropyran group can be introduced via a nucleophilic substitution reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form an imine or a nitrile.
Reduction: The pyrazole ring can be reduced under certain conditions to form a dihydropyrazole.
Substitution: The tetrahydropyran group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methanamine group could yield an imine, while reduction of the pyrazole ring could produce a dihydropyrazole.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential as a pharmaceutical agent. The presence of the pyrazole ring, which is a common motif in many bioactive molecules, suggests that it could have interesting biological activity.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(3-Methyl-1H-pyrazol-4-yl)methanamine: Lacks the tetrahydropyran group.
(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine: Lacks the methyl group.
Uniqueness
The uniqueness of (3-Methyl-1-(tetrahydro-2h-pyran-4-yl)-1h-pyrazol-4-yl)methanamine lies in its combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C10H17N3O |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C10H17N3O/c1-8-9(6-11)7-13(12-8)10-2-4-14-5-3-10/h7,10H,2-6,11H2,1H3 |
Clave InChI |
OYJDNTBXSDGPTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1CN)C2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


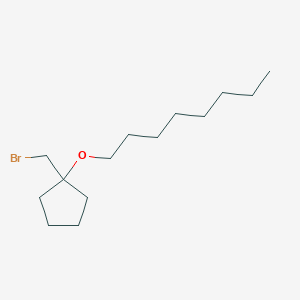
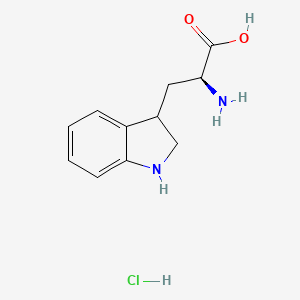
![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)
![Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)
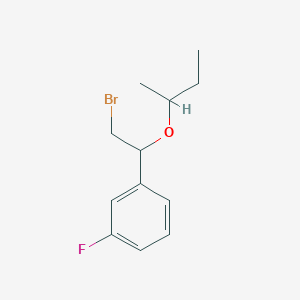
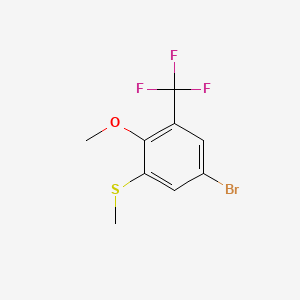
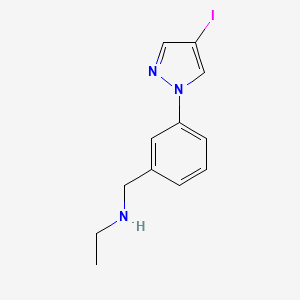
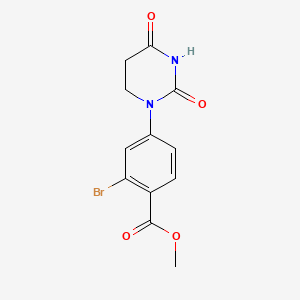
![1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B13487217.png)
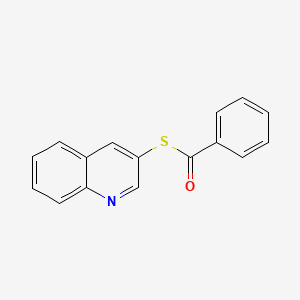
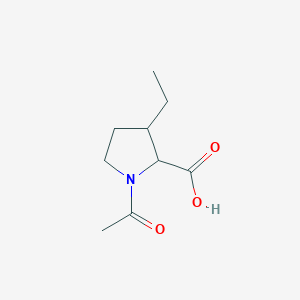
![5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-amine hydrochloride](/img/structure/B13487236.png)


